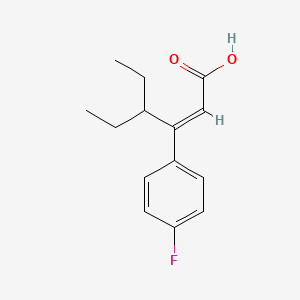
(2E)-4-ethyl-3-(4-fluorophenyl)hex-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-4-ethyl-3-(4-fluorophenyl)hex-2-enoic acid, also known as 4-EFPA, is an important organic acid which has been the subject of much scientific research and laboratory experimentation. 4-EFPA has been found to have a variety of biochemical and physiological effects and has been studied for its potential applications in the medical, agricultural and industrial fields.
科学研究应用
(2E)-4-ethyl-3-(4-fluorophenyl)hex-2-enoic acid has been studied for its potential applications in various scientific fields. In the medical field, (2E)-4-ethyl-3-(4-fluorophenyl)hex-2-enoic acid has been studied for its potential use as an antifungal agent, as well as for its potential ability to inhibit the growth of certain bacteria. In the agricultural field, (2E)-4-ethyl-3-(4-fluorophenyl)hex-2-enoic acid has been studied for its potential ability to inhibit the growth of certain plant pathogens. In the industrial field, (2E)-4-ethyl-3-(4-fluorophenyl)hex-2-enoic acid has been studied for its potential use as a corrosion inhibitor.
作用机制
The mechanism of action of (2E)-4-ethyl-3-(4-fluorophenyl)hex-2-enoic acid is not fully understood. However, it is believed that (2E)-4-ethyl-3-(4-fluorophenyl)hex-2-enoic acid inhibits the growth of certain bacteria and fungi by binding to their cell walls and disrupting their normal function. In addition, (2E)-4-ethyl-3-(4-fluorophenyl)hex-2-enoic acid has been found to inhibit the growth of certain plant pathogens by interfering with their metabolic pathways.
Biochemical and Physiological Effects
(2E)-4-ethyl-3-(4-fluorophenyl)hex-2-enoic acid has been found to have a variety of biochemical and physiological effects. In laboratory experiments, (2E)-4-ethyl-3-(4-fluorophenyl)hex-2-enoic acid has been found to inhibit the growth of certain bacteria and fungi, as well as certain plant pathogens. In addition, (2E)-4-ethyl-3-(4-fluorophenyl)hex-2-enoic acid has been found to inhibit the activity of certain enzymes, including lipases and proteases. Furthermore, (2E)-4-ethyl-3-(4-fluorophenyl)hex-2-enoic acid has been found to inhibit the activity of certain metabolic pathways, such as the glycolytic pathway.
实验室实验的优点和局限性
The main advantage of using (2E)-4-ethyl-3-(4-fluorophenyl)hex-2-enoic acid in laboratory experiments is its high yield and low cost. In addition, (2E)-4-ethyl-3-(4-fluorophenyl)hex-2-enoic acid is relatively easy to synthesize and is readily available from commercial sources. However, there are some limitations to using (2E)-4-ethyl-3-(4-fluorophenyl)hex-2-enoic acid in laboratory experiments. For example, (2E)-4-ethyl-3-(4-fluorophenyl)hex-2-enoic acid has been found to be toxic to certain organisms and can cause skin irritation in humans. Therefore, it is important to take proper safety precautions when handling (2E)-4-ethyl-3-(4-fluorophenyl)hex-2-enoic acid in the laboratory.
未来方向
The potential applications of (2E)-4-ethyl-3-(4-fluorophenyl)hex-2-enoic acid are still being explored. Possible future directions for research include further investigation of its antifungal and antibacterial properties, as well as its potential use as a corrosion inhibitor. In addition, further research could be conducted to explore the potential use of (2E)-4-ethyl-3-(4-fluorophenyl)hex-2-enoic acid as an insecticide or herbicide. Finally, research could be conducted to investigate the potential use of (2E)-4-ethyl-3-(4-fluorophenyl)hex-2-enoic acid as a therapeutic agent for certain diseases.
合成方法
(2E)-4-ethyl-3-(4-fluorophenyl)hex-2-enoic acid is typically synthesized from 4-fluorotoluene, which is readily available from commercial sources. The synthesis of (2E)-4-ethyl-3-(4-fluorophenyl)hex-2-enoic acid involves the reaction of 4-fluorotoluene with ethylmagnesium bromide, followed by oxidation of the resulting product with chromic acid. The reaction of 4-fluorotoluene with ethylmagnesium bromide yields a substituted ethylbenzene, which is then oxidized to the corresponding acid. The overall yield of the reaction is typically high, ranging from 70-90%.
属性
IUPAC Name |
(E)-4-ethyl-3-(4-fluorophenyl)hex-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FO2/c1-3-10(4-2)13(9-14(16)17)11-5-7-12(15)8-6-11/h5-10H,3-4H2,1-2H3,(H,16,17)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLJTXMDSLAXCS-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=CC(=O)O)C1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)/C(=C\C(=O)O)/C1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[1-(2-Pyrazol-1-ylethyl)piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2423029.png)
![ethyl 3-cyano-2-(cyclohexanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2423030.png)

![N-(3,5-dimethylphenyl)-2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2423036.png)
![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2423037.png)
![2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-methoxybenzoate](/img/structure/B2423038.png)

![N-[2-(dibutylsulfamoyl)ethyl]-4-fluorobenzamide](/img/structure/B2423040.png)
![2-((2-chloro-4-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2423042.png)
![6-ethyl-2-[(2-methylbenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2423046.png)
![6-(4-methoxyphenyl)-N-(5-methylisoxazol-3-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2423047.png)

![4-{[5-(4-Fluorophenyl)-4-oxo-3-hydrothiopheno[2,3-d]pyrimidin-3-yl]methyl}benz oic acid](/img/structure/B2423049.png)
